molecular formula C16H18N4O4 B14629900 N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine CAS No. 54222-82-1

N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine

Cat. No.: B14629900
CAS No.: 54222-82-1
M. Wt: 330.34 g/mol
InChI Key: GVGJJCMMQYVJEW-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine is a chemical compound known for its unique structure and properties. This compound features two nitrophenyl groups attached to an ethane-1,2-diamine backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-nitrobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of ethane-1,2-diamine attack the electrophilic carbon atoms of the 2-nitrobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH~−~) or alkoxide ions (RO~−~) can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically nitro derivatives or amines, depending on the reaction conditions.

    Reduction: The major products are amines.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethane-1,2-diamine backbone provides flexibility and allows the compound to adopt conformations that enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but lacks the nitrophenyl groups.

    N,N-Bis(2-nitrophenyl)ethane-1,2-diamine: Similar structure but with different substitution patterns.

Uniqueness

N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and ability to interact with biological targets, making it more versatile compared to similar compounds.

Properties

CAS No.

54222-82-1

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

N,N'-bis[(2-nitrophenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C16H18N4O4/c21-19(22)15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20(23)24/h1-8,17-18H,9-12H2

InChI Key

GVGJJCMMQYVJEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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